molecular formula C13H20N2O4S B5282570 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide

Cat. No.: B5282570
M. Wt: 300.38 g/mol
InChI Key: SQCNMUDWHXRCNY-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. This compound is characterized by the presence of an ethoxyphenyl group attached to a sulfonyl moiety, which is further connected to an ethyl and methyl substituted glycinamide. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-ethyl-N-methylglycinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(2-fluorobenzyl)isoleucinamide

Uniqueness

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide stands out due to its specific combination of ethoxyphenyl and sulfonyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-15(10-13(16)14-3)20(17,18)12-8-6-11(7-9-12)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCNMUDWHXRCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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